

Ziritaxestat (GLPG1690) Development Program: A Technical Overview of its Early Termination

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For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential reasons for the early termination of the **Ziritaxestat** (GLPG1690) development program for idiopathic pulmonary fibrosis (IPF). **Ziritaxestat**, a selective autotaxin inhibitor, was under investigation in the Phase 3 ISABELA clinical trials before its discontinuation. This document, presented in a question-and-answer format, directly addresses specific issues and summarizes key data to inform future research in this area.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Ziritaxestat development program?

The development program for **Ziritaxestat** was discontinued in February 2021 based on the recommendation of an Independent Data Monitoring Committee (IDMC).[1][2] The IDMC, after a regular review of unblinded data from the pivotal Phase 3 ISABELA studies, concluded that the benefit-risk profile of **Ziritaxestat** no longer supported the continuation of the trials.[2][3]

Q2: What specific findings led to this unfavorable benefit-risk assessment?

The decision was based on two key findings from the pooled data of the ISABELA 1 and ISABELA 2 trials:



- Lack of Efficacy: **Ziritaxestat** did not demonstrate a significant improvement in the primary endpoint, which was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function, compared to placebo.[3][4][5]
- Safety Concerns: There was a numerically higher rate of all-cause mortality in patients receiving **Ziritaxestat** compared to placebo.[3][6] One report noted a "dose-dependent increase in death" associated with the drug.[7]

Q3: What was the proposed mechanism of action for **Ziritaxestat** in idiopathic pulmonary fibrosis (IPF)?

Ziritaxestat is a selective inhibitor of autotaxin (ATX).[5][8] Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule with pro-fibrotic effects. [1][9][10] In IPF, ATX and LPA levels are elevated in the lungs, contributing to fibrosis.[1][9][10] By inhibiting autotaxin, **Ziritaxestat** was expected to reduce LPA levels and consequently slow down the fibrotic process.[1]

Key Experimental Data from the ISABELA Phase 3 Trials

The ISABELA program consisted of two identically designed, global, randomized, double-blind, placebo-controlled Phase 3 trials: ISABELA 1 (NCT03711162) and ISABELA 2 (NCT03733444).[1][3]

Efficacy Data: Annual Rate of FVC Decline (mL/year)



Trial	Treatment Group	Least-Squares Mean Annual Rate of FVC Decline (95% CI)	Between-Group Difference vs. Placebo (95% CI)
ISABELA 1	Ziritaxestat 600 mg	-124.6 (-178.0 to -71.2)	22.7 (-52.3 to 97.6)
Ziritaxestat 200 mg	-173.9 (-225.7 to -122.2)	-26.7 (-100.5 to 47.1)	
Placebo	-147.3 (-199.8 to -94.7)	-	
ISABELA 2	Ziritaxestat 600 mg	-173.8 (-209.2 to -138.4)	2.8 (-46.9 to 52.4)
Placebo	-176.6 (-211.4 to -141.8)	-	

Data sourced from Maher et al., 2023.[3][4][6]

Safety Data: All-Cause Mortality

Trial	Treatment Group	Mortality Rate (%)
ISABELA 1	Ziritaxestat 600 mg	8.0
Ziritaxestat 200 mg	4.6	
Placebo	6.3	_
ISABELA 2	Ziritaxestat 600 mg	9.3
Ziritaxestat 200 mg	8.5	
Placebo	4.7	_

Data sourced from Maher et al., 2023.[6]

Experimental Protocols



The ISABELA trials were designed to assess the efficacy and safety of two doses of **Ziritaxestat** (200 mg and 600 mg once daily) in addition to the local standard of care for a minimum of 52 weeks in patients with IPF.[11][12]

Inclusion Criteria:

- Age 40 years or older.
- Diagnosis of IPF within the previous 5 years.

Randomization:

Patients were randomized in a 1:1:1 ratio to receive either 600 mg of Ziritaxestat, 200 mg of Ziritaxestat, or a matching placebo once daily.[3][13]

Background Therapy:

 Patients were permitted to continue receiving local standard of care, which could include pirfenidone, nintedanib, or neither.[3][13]

Primary Outcome:

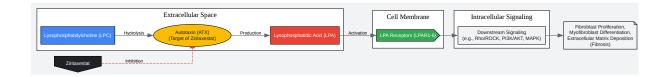
The primary outcome was the annual rate of decline in Forced Vital Capacity (FVC) at week
 52.[11][13]

Key Secondary Outcomes:

- · Disease progression.
- Time to first respiratory-related hospitalization.
- Change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[4]
 [11]

Visualizations Signaling Pathway

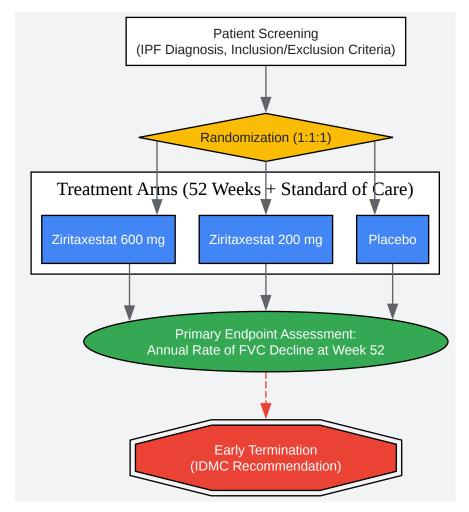




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Caption: The Autotaxin-LPA signaling pathway targeted by Ziritaxestat in IPF.

Experimental Workflow



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Caption: Simplified workflow of the ISABELA Phase 3 clinical trials.

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